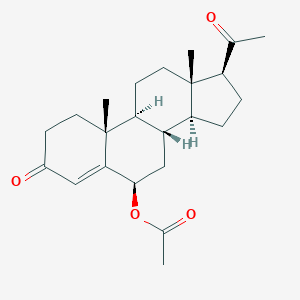

6beta-Acetoxyprogesterone

Descripción

6β-Acetoxyprogesterone is a synthetic progestin derived from progesterone, characterized by the introduction of an acetoxy (-OAc) group at the 6β position of the steroid nucleus. This structural modification enhances metabolic stability and alters receptor-binding affinity compared to endogenous progesterone. These modifications aim to improve oral bioavailability and prolong half-life, making such compounds clinically relevant in hormone replacement therapy and contraception.

Propiedades

Número CAS |

1675-95-2 |

|---|---|

Fórmula molecular |

C23H32O4 |

Peso molecular |

372.5 g/mol |

Nombre IUPAC |

[(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl] acetate |

InChI |

InChI=1S/C23H32O4/c1-13(24)17-5-6-18-16-12-21(27-14(2)25)20-11-15(26)7-9-23(20,4)19(16)8-10-22(17,18)3/h11,16-19,21H,5-10,12H2,1-4H3/t16-,17+,18-,19-,21+,22+,23+/m0/s1 |

Clave InChI |

SUCNAJORKZIPDF-MCQQAARZSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)OC(=O)C)C |

SMILES canónico |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C |

Sinónimos |

6 beta-acetoxyprogesterone 6beta-acetoxyprogesterone |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Structural Features:

- 6β-Acetoxyprogesterone : Acetoxy group at 6β, progesterone backbone.

- Medroxyprogesterone Acetate (MPA) : 6α-methyl and 17α-acetoxy groups .

- 6α-Chloro-17-acetoxyprogesterone : Chloro substituent at 6α, 17-acetoxy .

- (5β)-4,5-Dihydro Medroxyprogesterone 17-Acetate : Saturated A-ring (5β-hydrogenation) .

Table 1: Structural and Physicochemical Comparison

*Estimated values based on structural analogs.

†Calculated from progesterone (314.47) + acetoxy group (60.05).

‡Higher than progesterone due to acetoxy’s hydrophobicity.

Pharmacological Activity

Receptor Binding and Androgenic Effects:

- 6β-Acetoxyprogesterone : Likely exhibits strong progestogenic activity due to the 6β-acetoxy group stabilizing interactions with the progesterone receptor (PR). Androgenic effects may be lower than MPA, as 6β-substituents reduce androgen receptor (AR) activation compared to 6α-methyl groups .

- MPA : Binds PR and AR, contributing to its androgenic side effects (e.g., lipid metabolism alterations) .

- 6β-Hydroxyprogesterone : Lower metabolic stability than acetoxy derivatives due to hydroxyl susceptibility to glucuronidation .

Table 2: Pharmacokinetic and Toxicological Profiles

*Estimated based on esterase-labile acetoxy groups. ‡Inferred from structurally related compounds (e.g., Exemestane 6β-epoxide requires cautious handling ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.